Cas no 367-57-7 (1,1,1-trifluoropentane-2,4-dione)
1,1,1-trifluoropentane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1-Trifluoroacetylacetone
- Trifluoroacetylacetone
- 1,1,1-trifluoro -2,4-pentadione
- 1,1,1-trifluoropentane-2,4-dione
- Palladium(II)trifluoro-2,4-pentanedionate
- TAA
- (Trifluoroacetyl)acetone
- Acetyl trifluoroacetone
- 2,4-Pentanedione, 1,1,1-trifluoro-
- TFPD-H
- 1,1,1-Trifluoro-2,4-pentadione
- alpha,alpha,alpha-Trifluoroacetylacetone
- 9N20A8G8SW
- SHXHPUAKLCCLDV-UHFFFAOYSA-N
- A,A,A-TRIFLUOROACETYLACETONE
- trifluoroacetyl acetone
- PubChem12499
- trifluoro-2,4-pentanedione
- NSC 9455
- 1,1,1-Trifluoroacetyl acetone
- DTXSID3059896
- AMY6757
- 1,1,1-trifluoro-2,4-pentanedione Trifluoroacetylacetone
- CHEMBL106855
- NSC-9455
- 1,1,1-Trifluoro-2,4-pentanedione, 98%
- 1,1-Trifluoroacetylacetone
- FT-0605943
- 367-57-7
- NS00042166
- MFCD00000427
- AKOS004115271
- BP-12705
- T0434
- CS-W016278
- EINECS 206-698-5
- 1,1,1-Trifluoro-pentane-2,4-dione
- F0001-1054
- 1,1,1-trifluoro-2,4-pentane-dione
- NSC9455
- trifluoro-acetylacetone
- 1,1,1-Trifluoroacetylacetone enol form
- 1,1,1-trifluoro2,4-pentanedione
- J-503703
- MS-20661
- Z104472948
- CF3COH=CHCOCH3
- 1,1,1,-trifluoro pentane-2,4-dione
- 1,1,1-(TRIFLUOROACETYL)ACETONE
- UNII-9N20A8G8SW
- Q27272769
- SCHEMBL15160
- 2, 1,1,1-trifluoro-
- 1,1,1,-trifluoro-2,4-pentanedione
- EN300-19145
- 1,1-Trifluoro-2,4-pentanedione
- TRIFLUORO-2,4-PENTANEDIONE, 1,1,1-
- TFAA cpd
- DTXCID1039218
- 2,4Pentanedione, 1,1,1trifluoro
- XH1290
- alpha,alpha,alphaTrifluoroacetylacetone
- STL185695
- DB-048996
- 1,1,1Trifluoroacetylacetone
- 1,1,1-TFAA
- 1,1,1Trifluoropentane2,4dione
-
- MDL: MFCD00000427
- Inchi: 1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
- InChI Key: SHXHPUAKLCCLDV-UHFFFAOYSA-N
- SMILES: FC(C(CC(C)=O)=O)(F)F
- BRN: 1705177
Computed Properties
- Exact Mass: 154.02400
- Monoisotopic Mass: 154.02416388 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- Molecular Weight: 154.09
- XLogP3: 0.9
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Not available
- Density: 1.27 g/mL at 25 °C(lit.)
- Boiling Point: 101°C
- Flash Point: Degrees Fahrenheit:78.8°F
Degrees Celsius:26°C - Refractive Index: n20/D 1.388(lit.)
- Water Partition Coefficient: Slightly soluble
- PSA: 34.14000
- LogP: 1.09690
- Solubility: Not available
1,1,1-trifluoropentane-2,4-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-20/21/22
- Safety Instruction: S36/37-S36/37/39-S26-S16
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:3
- HazardClass:3
- PackingGroup:III
- TSCA:T
- Storage Condition:2-8°C
1,1,1-trifluoropentane-2,4-dione Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1,1,1-trifluoropentane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001031-5g |
1,1,1-Trifluoro-2,4-pentanedione |
367-57-7 | 98% | 5g |
£16.00 | 2022-03-29 | |
| Fluorochem | 001031-25g |
1,1,1-Trifluoro-2,4-pentanedione |
367-57-7 | 98% | 25g |
£45.00 | 2022-03-29 | |
| Fluorochem | 001031-100g |
1,1,1-Trifluoro-2,4-pentanedione |
367-57-7 | 98% | 100g |
£85.00 | 2022-03-29 | |
| Apollo Scientific | PC7210-25g |
1,1,1-Trifluoropentane-2,4-dione |
367-57-7 | 98% | 25g |
£55.00 | 2023-09-02 | |
| Apollo Scientific | PC7210-100g |
1,1,1-Trifluoropentane-2,4-dione |
367-57-7 | 98% | 100g |
£115.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012680-100g |
1,1,1-trifluoropentane-2,4-dione |
367-57-7 | 98% | 100g |
¥312 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012680-25g |
1,1,1-trifluoropentane-2,4-dione |
367-57-7 | 98% | 25g |
¥80 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012680-5g |
1,1,1-trifluoropentane-2,4-dione |
367-57-7 | 98% | 5g |
¥31 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21450-5g |
1,1,1-Trifluoropentane-2,4-dione |
367-57-7 | 95% | 5g |
¥22.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21450-25g |
1,1,1-Trifluoropentane-2,4-dione |
367-57-7 | 95% | 25g |
¥71.0 | 2024-07-15 |
1,1,1-trifluoropentane-2,4-dione Suppliers
1,1,1-trifluoropentane-2,4-dione Related Literature
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Pablo Martín-Ramos,Pedro S. Pereira da Silva,Victor Lavín,Inocencio R. Martín,Fernando Lahoz,Pedro Chamorro-Posada,Manuela Ramos Silva,Jesús Martín-Gil Dalton Trans. 2013 42 13516
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Nomaan M. Rezayee,Kimberly A. Gerling,Arnold L. Rheingold,Joseph M. Fritsch Dalton Trans. 2013 42 5573
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P. Martín-Ramos,C. Coya,V. Lavín,I. R. Martín,M. Ramos Silva,P. S. Pereira Silva,M. García-Vélez,A. L. álvarez,J. Martín-Gil Dalton Trans. 2014 43 18087
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Kimberly A. Gerling,Nomaan M. Rezayee,Arnold L. Rheingold,David B. Green,Joseph M. Fritsch Dalton Trans. 2014 43 16498
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Kimberly A. Gerling,Nomaan M. Rezayee,Arnold L. Rheingold,David B. Green,Joseph M. Fritsch Dalton Trans. 2014 43 16498
Additional information on 1,1,1-trifluoropentane-2,4-dione
Chemical Profile of 1,1,1-trifluoropentane-2,4-dione (CAS No. 367-57-7)
1,1,1-trifluoropentane-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 367-57-7, is a fluorinated ketone with significant applications in modern chemical synthesis and pharmaceutical research. This compound, featuring a trifluoromethyl group and a diketone moiety, exhibits unique physicochemical properties that make it a valuable intermediate in the development of fine chemicals and active pharmaceutical ingredients (APIs).
The molecular structure of 1,1,1-trifluoropentane-2,4-dione consists of a five-carbon chain substituted with three fluorine atoms at the terminal carbon and two carbonyl groups at the second and fourth positions. This arrangement imparts high electron-withdrawing effects, enhancing its reactivity in various organic transformations. The presence of fluorine atoms not only influences the electronic distribution but also contributes to metabolic stability, a crucial factor in pharmaceutical applications.
In recent years, 1,1,1-trifluoropentane-2,4-dione has garnered attention in the field of medicinal chemistry due to its role as a precursor in synthesizing biologically active molecules. Its bifunctional nature allows for selective modifications at both carbonyl sites, enabling the construction of complex scaffolds. Researchers have leveraged this compound to develop novel heterocyclic frameworks with potential therapeutic benefits.
One notable application of CAS No. 367-57-7 is in the synthesis of fluorinated amino acid analogs. Fluorinated amino acids are increasingly recognized for their enhanced binding affinity and resistance to enzymatic degradation in drug molecules. The diketone core of 1,1,1-trifluoropentane-2,4-dione serves as an effective platform for introducing fluorine-containing side chains, facilitating the design of next-generation protease inhibitors and antiviral agents.
Recent studies have highlighted the utility of 1,1,1-trifluoropentane-2,4-dione in transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, promoting efficient coupling with nucleophiles such as organolithium and Grignard reagents. This capability has been exploited in constructing complex cyclic structures that mimic natural products with pharmacological relevance.
The compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic protocols. Its resistance to hydrolysis and oxidation ensures high yields and purity in downstream processing. Furthermore, the fluorine atoms contribute to lipophilicity modulation, a critical parameter in drug formulation to optimize bioavailability.
In industrial settings, CAS No. 367-57-7 is employed in large-scale preparations for agrochemical intermediates. Fluorinated compounds are widely used in crop protection agents due to their improved efficacy against pests and diseases while maintaining environmental safety profiles. The versatility of 1,1,1-trifluoropentane-2,4-dione as a building block has enabled the synthesis of novel fungicides and herbicides with enhanced selectivity.
The pharmaceutical industry has also explored derivatives of 367-57-7 for their potential anti-inflammatory and immunomodulatory effects. Structural modifications based on this scaffold have led to compounds that inhibit key enzymes involved in inflammatory pathways without significant side effects. Preclinical trials are ongoing to evaluate their efficacy in treating chronic inflammatory disorders.
From a synthetic chemistry perspective, 1,1,1-trifluoropentane-2,4-dione exemplifies an advanced intermediate that bridges classical organic synthesis with modern fluorination techniques. Its integration into flow chemistry systems has further streamlined its production and application in high-throughput screening campaigns for drug discovery.
The environmental impact of using fluorinated compounds like CAS No. 367-57-7 is another area of active research. While fluorine enhances metabolic stability and bioavailability in drugs, concerns about persistence necessitate careful consideration during process optimization. Efforts are underway to develop greener synthetic routes that minimize waste generation while maintaining high product yields.
In conclusion, 367-57-7 remains a cornerstone compound in specialty chemical manufacturing due to its unique structural features and broad applicability across multiple industries. As research advances, 367-57-7 will continue to play a pivotal role in developing innovative solutions for pharmaceuticals, agrochemicals, and material science applications.
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